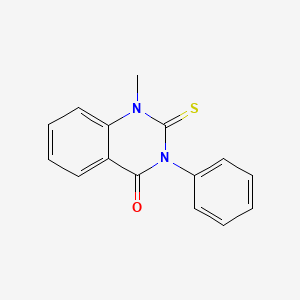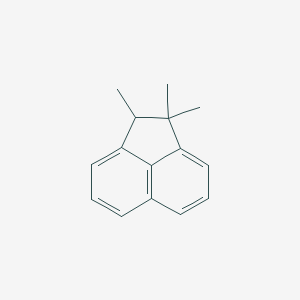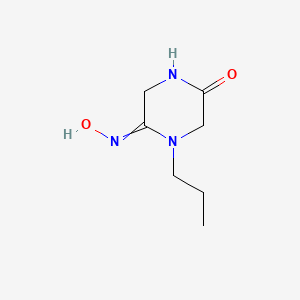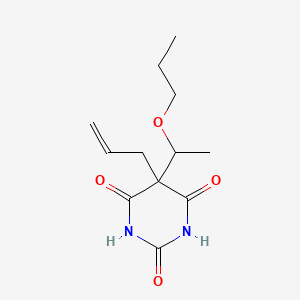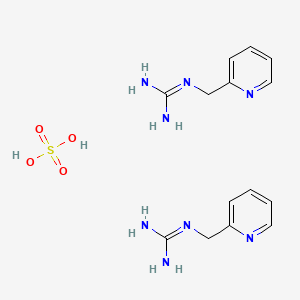
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid is a compound that combines the properties of guanidine and pyridine moieties. This compound is often used in various chemical and biological applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)guanidine typically involves the reaction of pyridine-2-carboxaldehyde with guanidine under specific conditions. One common method is the one-pot synthesis, which involves the use of N-chlorophthalimide, isocyanides, and amines . This method provides a straightforward and efficient approach to obtaining diverse guanidines in high yields.
Industrial Production Methods
Industrial production of 2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-fibrotic agents.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-ylmethyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety can form hydrogen bonds and interact with various biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
N,N’-Disubstituted guanidines: Known for their diverse biological activities and applications in organocatalysis.
Cyclic guanidines: Such as 2-aminoimidazolines, which have unique properties and applications in medicinal chemistry.
Uniqueness
2-(Pyridin-2-ylmethyl)guanidine;sulfuric acid is unique due to its combination of guanidine and pyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24113-64-2 |
|---|---|
Molekularformel |
C14H22N8O4S |
Molekulargewicht |
398.44 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C7H10N4.H2O4S/c2*8-7(9)11-5-6-3-1-2-4-10-6;1-5(2,3)4/h2*1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4) |
InChI-Schlüssel |
QRIPRHNUWYFWPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CN=C(N)N.C1=CC=NC(=C1)CN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


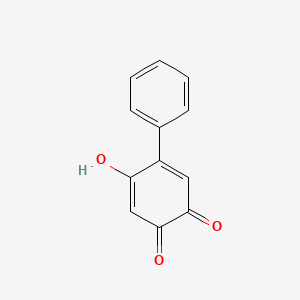
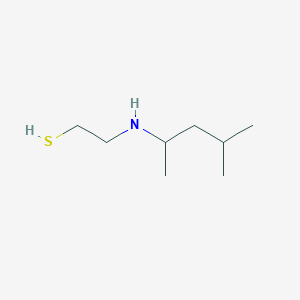
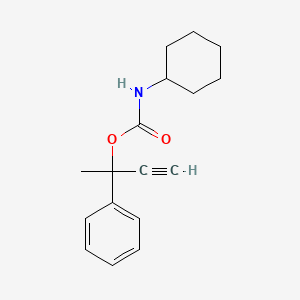
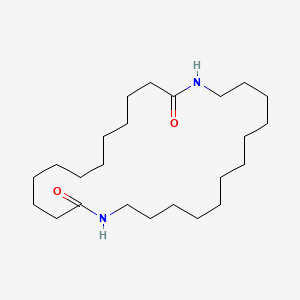
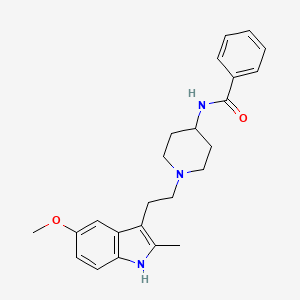

![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
